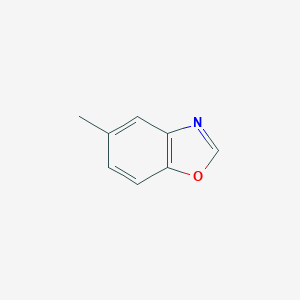

5-Methylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAVBGIRDRQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369305 | |

| Record name | 5-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-78-9 | |

| Record name | 5-Methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylbenzoxazole: Core Properties and Structure

This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of 5-Methylbenzoxazole. Designed for researchers, scientists, and professionals in drug development, this document aggregates key quantitative data, outlines experimental methodologies, and visualizes essential workflows and relationships to facilitate a deeper understanding of this heterocyclic compound.

Core Physicochemical and Structural Properties

This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a methyl group substitution. Its chemical structure and basic properties are foundational to its utility in various chemical and pharmaceutical applications.

Structural Information

The structural identity of this compound is defined by its unique arrangement of atoms, which can be represented in various standard chemical notations.

-

Chemical Formula : C₈H₇NO

-

SMILES : Cc1ccc2ocnc2c1[1]

-

InChI : 1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3[1]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Melting Point | 40-47 °C | [1][2][3] |

| Boiling Point | 96 °C @ 15 mmHg | [2][3] |

| Appearance | White to green to brown powder or crystal | [2][3] |

| Solubility | Soluble in Methanol | [2] |

| Flash Point | 87.8 °C (closed cup) | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of an appropriate aminophenol derivative with a source of the oxazole carbon.

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-amino-4-methylphenol (o-amino-p-cresol) with an orthoformate in the presence of an acid catalyst.[4]

Materials:

-

2-amino-4-methylphenol (o-amino-p-cresol) (1 mmol)

-

Triethyl orthoformate (1.1 mmol)

-

p-Toluenesulfonic acid (TSA) (1 mol%)

-

Chloroform

Procedure:

-

Combine 2-amino-4-methylphenol (1 mmol) and triethyl orthoformate (1.1 mmol) in a suitable reaction vessel.

-

Add p-toluenesulfonic acid (1 mol%) to the mixture to act as a catalyst.

-

Stir the reaction mixture at a temperature of 80-90 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool and then dilute it with 10 mL of chloroform.

-

Remove the catalyst by filtration.

-

Purify the crude product by column chromatography to yield this compound.

Characterization Methods

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. While specific spectra for this compound are not detailed in the provided search results, the spectra of related derivatives like 2-methylbenzoxazole show characteristic peaks for the aromatic protons and the methyl group.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-H, C=N, and C-O-C bonds within the benzoxazole ring system.

Biological and Pharmaceutical Relevance

While this compound itself is primarily a building block, the broader benzoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[6][7] Derivatives of benzoxazole have demonstrated a variety of pharmacological activities.

Known Biological Activities of Benzoxazole Derivatives:

-

Antimicrobial Activity : Certain 5-methyl-2-substituted benzoxazole derivatives have shown a broad spectrum of activity against various bacteria and the yeast Candida albicans.[8]

-

Anticancer Properties : Compounds within the benzoxazole class have been investigated for their ability to inhibit tumor cell proliferation.[9]

-

Analgesic and Anti-inflammatory Activity : The benzoxazole nucleus is a core structure in compounds exhibiting analgesic and anti-inflammatory properties.[6]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Biological Activities of the Benzoxazole Scaffold

This diagram shows the relationship between the core benzoxazole structure and its diverse pharmacological applications.

Caption: The Benzoxazole scaffold as a precursor to diverse bioactive compounds.

References

- 1. 5-甲基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 10531-78-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 10531-78-9 [chemicalbook.com]

- 5. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 5-Fluoro-6-methylbenzoxazole [smolecule.com]

Technical Guide: Synthesis of 5-Methylbenzoxazole from 2-Amino-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and material science. The primary synthetic route detailed herein involves the reaction of 2-amino-4-methylphenol with a suitable one-carbon electrophile, such as formic acid, followed by a cyclodehydration reaction. This document furnishes a detailed reaction mechanism, a summary of quantitative data, a step-by-step experimental protocol, and workflow diagrams to facilitate reproducible synthesis in a laboratory setting.

Synthesis Overview and Reaction Mechanism

The synthesis of this compound from 2-amino-4-methylphenol is a classic example of benzoxazole formation, often achieved through the Phillips condensation method. The process occurs in two principal stages:

-

N-Formylation: The amino group of 2-amino-4-methylphenol acts as a nucleophile, attacking the carbonyl carbon of formic acid. This acylation step results in the formation of the intermediate, N-(2-hydroxy-5-methylphenyl)formamide.

-

Cyclodehydration: In the presence of an acid catalyst and heat, the hydroxyl group of the intermediate performs an intramolecular nucleophilic attack on the formyl carbonyl carbon. Subsequent elimination of a water molecule yields the aromatic this compound ring system.[1]

This sequence provides a reliable and high-yielding pathway to the desired product.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound from 2-amino-4-methylphenol via the N-formylation and cyclodehydration route.

| Parameter | Value | Molar Eq. | Notes |

| Reactants | |||

| 2-Amino-4-methylphenol | 12.3 g | 1.0 | Starting material. |

| Formic Acid (98%) | 5.1 mL | ~1.3 | Reagent and one-carbon source. A slight excess ensures completion. |

| Catalyst | |||

| p-Toluenesulfonic acid | 0.95 g | 0.05 | Acid catalyst for cyclodehydration.[1] |

| Solvent | |||

| Toluene | 200 mL | - | Forms an azeotrope with water to drive the reaction. |

| Reaction Conditions | |||

| Temperature | Reflux (~111 °C) | - | Required for both formylation and cyclization. |

| Time | 3-5 hours | - | Monitored by water collection in Dean-Stark trap and TLC. |

| Work-up & Purification | |||

| 5% NaHCO₃ Solution | 2 x 50 mL | - | To neutralize catalyst and unreacted formic acid. |

| Brine | 1 x 50 mL | - | To wash the organic phase. |

| Anhydrous Na₂SO₄ | ~10 g | - | Drying agent. |

| Yield | |||

| Theoretical Yield | 13.3 g | - | Based on 2-amino-4-methylphenol as the limiting reagent. |

| Typical Isolated Yield | 85-95% | - | Yields may vary based on reaction scale and purification method. |

Detailed Experimental Protocol

This protocol details the synthesis of this compound by refluxing 2-amino-4-methylphenol with formic acid in toluene using a Dean-Stark apparatus to remove water.[1]

Materials & Equipment:

-

2-Amino-4-methylphenol

-

Formic acid (≥98%)

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

500 mL round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add 2-amino-4-methylphenol (12.3 g, 0.1 mol), toluene (200 mL), formic acid (5.1 mL, ~0.13 mol), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).[1]

-

Heating and Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until the theoretical amount of water (1.8 mL from the formylation and 1.8 mL from the cyclization, totaling ~3.6 mL) has been collected. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acids, and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic (toluene) layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude product, a brown oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Toluene is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Formic acid is corrosive and causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

2-amino-4-methylphenol can be a skin irritant and sensitizer. Avoid inhalation and skin contact.

-

The reaction should be performed in a fume hood to avoid exposure to solvent vapors.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be conducted with appropriate safety measures and risk assessments.

References

Spectroscopic data of 5-Methylbenzoxazole (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylbenzoxazole, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide presents data from closely related isomers and derivatives to offer a robust estimation of its spectroscopic properties. The information is supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The data is compiled from spectral information of isomeric and substituted benzoxazoles and should be considered as a reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | s | 1H | H2 (proton on the oxazole ring) |

| ~7.5 - 7.7 | d | 1H | H4 |

| ~7.3 - 7.5 | d | 1H | H7 |

| ~7.1 - 7.3 | dd | 1H | H6 |

| ~2.4 - 2.6 | s | 3H | -CH₃ |

Note: The predicted values are based on the analysis of related benzoxazole structures. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C2 |

| ~150 - 152 | C7a |

| ~141 - 143 | C3a |

| ~134 - 136 | C5 |

| ~126 - 128 | C6 |

| ~120 - 122 | C4 |

| ~110 - 112 | C7 |

| ~21 - 23 | -CH₃ |

Note: These are estimated chemical shifts based on known data for substituted benzoxazoles.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1620 | Medium | C=N stretch (oxazole ring) |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Asymmetric C-O-C stretch |

| ~1050 | Medium | Symmetric C-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 133 | High | Molecular ion [M]⁺ |

| 105 | Medium | [M - CO]⁺ |

| 104 | Medium | [M - HCN]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy.[3][4]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS).[5][6][7][8]

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a common method.

-

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which are characteristic of the molecule's structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

5-Methylbenzoxazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for 5-Methylbenzoxazole. The information is curated for professionals in research and drug development who utilize benzoxazole derivatives as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes key physical and chemical properties, outlines experimental protocols for determining solubility and stability, and discusses the degradation pathways of the benzoxazole core.

Core Properties of this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₈H₇NO. Its structure, featuring a benzene ring fused to an oxazole ring with a methyl substituent, imparts a combination of aromatic stability and reactive sites for further functionalization.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| CAS Number | 10531-78-9 | [2] |

| Melting Point | 40-47 °C | |

| Boiling Point | 96 °C / 15 mmHg | [3] |

| Form | Solid |

Solubility Profile

| Solvent | Solubility | Notes | Source |

| Methanol | Soluble | Qualitative data for this compound. | [3][4] |

| Ethanol | Soluble | Data for the isomer 2-methylbenzoxazole. | [5] |

| Water | Insoluble (Estimated at 1038 mg/L @ 25 °C) | Data for the isomer 2-methylbenzoxazole.[5][6] | [5][6] |

The methyl group on the benzoxazole ring is expected to slightly decrease aqueous solubility compared to the parent benzoxazole molecule due to an increase in lipophilicity. The solubility in polar organic solvents like methanol and ethanol is consistent with the molecule's overall characteristics.

Stability Characteristics

This compound is generally considered stable under standard laboratory conditions.[7] However, the benzoxazole ring system can be susceptible to degradation under specific environmental stresses.

| Condition | Stability Profile | Key Considerations | Source |

| Thermal | The benzoxazole ring is thermally stable, but degradation can occur at elevated temperatures. Polybenzoxazoles, for instance, show major decomposition between 550 and 660 °C.[8] | High temperatures can lead to the loss of carbon monoxide and carbon dioxide, potentially forming Schiff base-type structures.[8] | [8] |

| Hydrolytic | Benzoxazoles are susceptible to hydrolysis, particularly under acidic conditions. The reaction typically involves acid catalysis.[9] | The rate of hydrolysis is pH-dependent. For benzoxazole and 2-methylbenzoxazole, acid catalysis is observed at low acidity, with retardation at higher acidities.[9][10] | [9][10] |

| Photolytic | Benzoxazole derivatives can be sensitive to light. Their photostability is influenced by the surrounding medium, such as the polymer matrix they are in.[11] | Photoreactivity can be affected by the polarity and free volume of the microenvironment.[11] | [11] |

| Oxidative | Incompatible with strong oxidizing agents. | Hazardous decomposition products include carbon oxides and nitrogen oxides. |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[12]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer system in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: The solubility is calculated from the measured concentration.

Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for assessing the stability of this compound and quantifying its degradation products.[14]

Methodology:

-

Method Development: An HPLC method is developed to separate this compound from its potential degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

-

Forced Degradation Studies: The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate degradation products.[14][15]

-

Method Validation: The HPLC method is validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

-

Stability Study: this compound is stored under defined conditions (e.g., various temperatures and humidity levels) for specific durations. Samples are periodically withdrawn and analyzed using the validated stability-indicating HPLC method to monitor for any degradation.

Logical Workflow and Degradation Pathway Visualization

As this compound is a chemical building block, it is not directly involved in biological signaling pathways. The following diagrams illustrate the logical workflow for solubility and stability assessment and a generalized degradation pathway for the benzoxazole ring.

Caption: Experimental workflow for assessing the solubility and stability of this compound.

Caption: Generalized pathway for the acid-catalyzed hydrolysis of this compound.

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. 5-甲基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 10531-78-9 [amp.chemicalbook.com]

- 4. This compound CAS#: 10531-78-9 [m.chemicalbook.com]

- 5. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. enamine.net [enamine.net]

- 14. irjpms.com [irjpms.com]

- 15. ema.europa.eu [ema.europa.eu]

The Therapeutic Potential of 5-Methylbenzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 5-methylbenzoxazole derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the current research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts in this promising area.

Anticancer Activity

This compound derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of various this compound derivatives.

| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |

| 12l | HepG2 | 10.50 | 97.38 | [1] |

| MCF-7 | 15.21 | [1] | ||

| 14i | HepG2 | 3.22 ± 0.13 | Not Reported | [2] |

| MCF-7 | 6.94 ± 0.22 | [2] | ||

| 14l | HepG2 | 6.70 ± 0.47 | Not Reported | [2] |

| MCF-7 | 6.87 ± 0.23 | [2] | ||

| 14g | HepG2 | 10.73 ± 0.83 | Not Reported | [2] |

| MCF-7 | 5.8 ± 0.22 | [2] | ||

| 8h | HCT116 | 3.53 | 114.2 | [3] |

| HepG2 | 2.94 | [3] | ||

| MCF-7 | 2.76 | [3] | ||

| 8f | HCT116 | 4.97 | 203.7 | [3] |

| HepG2 | 4.00 | [3] | ||

| MCF-7 | 4.41 | [3] | ||

| 8c | HCT116 | Not Reported | 1139.1 | [3] |

| 8k | HCT116 | Not Reported | 653.4 | [3] |

Anticancer Signaling Pathways

This compound derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase in angiogenesis. By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor vascularization and growth.[3]

Certain benzoxazole derivatives induce apoptosis in cancer cells by activating the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3 and caspase-9, leading to programmed cell death.[4][5]

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of several this compound derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4b | Staphylococcus aureus | 12.5 | [6] |

| 4c | Staphylococcus aureus | 12.5 | [6] |

| 4c | Candida albicans | 12.5 | [6] |

| 5a | Pseudomonas aeruginosa | 25 | [6] |

| IVa-g, IVi-k, IVn | Pseudomonas aeruginosa | 25 | [7] |

| IVb | Candida albicans | 6.25 | [7] |

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. A common preclinical model to assess this activity is the carrageenan-induced paw edema assay in rats.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of various benzoxazole derivatives.

| Compound ID | Animal Model | Edema Inhibition (%) | Reference |

| Ibuprofen Derivatives (5-8) | Rat | 22.03 - 52.91 | [8] |

| Naproxen Derivatives (9-12) | Rat | 66.99 - 87.82 | [8] |

| 11c, 11d | Mouse | Promising Activity | [9] |

Anti-inflammatory Signaling Pathways

Some benzoxazole derivatives exert their anti-inflammatory effects by inhibiting the Myeloid Differentiation protein 2 (MD2), which is a key component of the Toll-like receptor 4 (TLR4) signaling pathway. By binding to MD2, these compounds can block the downstream signaling cascade initiated by lipopolysaccharide (LPS), leading to a reduction in the production of pro-inflammatory cytokines like IL-6.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound derivatives

-

Positive control antibiotic

-

Inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

This compound derivatives

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into control, standard, and test groups.

-

Compound Administration: Administer the this compound derivatives or the standard drug to the respective groups, typically intraperitoneally or orally.

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Experimental Workflow Visualization

Conclusion

The available data strongly suggest that this compound derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical applications. Future studies should focus on optimizing the structure-activity relationships, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety profiles of lead compounds.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural and electronic properties confer the ability to interact with a diverse array of biological targets, rendering it a versatile and highly sought-after core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the benzoxazole scaffold, encompassing its synthesis, multifaceted biological activities, and therapeutic potential, with a specific focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Chemical Properties and Synthesis

Benzoxazole, with the chemical formula C₇H₅NO, is an aromatic organic compound. Its stability is attributed to its aromaticity, yet as a heterocycle, it possesses reactive sites that are amenable to functionalization. Electrophilic substitution reactions predominantly occur at the 2, 3, and 6 positions.

The synthesis of benzoxazole derivatives is versatile, with several established methods. A common and effective approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction is often facilitated by dehydrating agents or proceeds under high-temperature conditions. Another prevalent method is the oxidative cyclization of Schiff bases derived from 2-aminophenols and aldehydes.

A Broad Spectrum of Biological Activities

Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a multitude of diseases. Their structural resemblance to naturally occurring purine bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules. Extensive research has underscored their potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against a wide range of cancer cell lines.

-

Antimicrobial Agents: Demonstrating potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Anti-inflammatory Agents: Modulating inflammatory pathways to reduce inflammation.

-

Enzyme Inhibitors: Targeting specific enzymes involved in disease pathogenesis, such as kinases, monoamine oxidase (MAO), and poly (ADP-ribose) polymerase (PARP).

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative biological activity of various benzoxazole derivatives, providing a clear comparison of their potency against different targets.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| VEGFR-2 Inhibitors | |||

| Compound 12l | HepG2 | 10.50 | [1] |

| MCF-7 | 15.21 | [1] | |

| Compound 14i | HepG2 | 3.22 | [2] |

| MCF-7 | 6.94 | [2] | |

| PARP-2 Inhibitors | |||

| Compound 12 | - | 0.07 | [3][4] |

| Compound 27 | - | 0.057 | [3][4] |

| General Anticancer | |||

| Compound 3a | A549 | 5.988 | [5] |

| Compound 19 (NSC: 778839) | SNB-75 (CNS Cancer) | Growth Inhibition: 35.49% | [6] |

| Compound 20 (NSC: 778842) | SNB-75 (CNS Cancer) | Growth Inhibition: 31.88% | [6] |

| Compound 3f | HT-29 | Potent (Specific value not provided) | [7] |

| HCT116 | Potent (Specific value not provided) | [7] |

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | C. albicans | 0.34 x 10⁻³ (µM) | [8] |

| Compound 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [8] |

| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ (µM) | [8] |

| Compound 16 | K. pneumoniae | 1.22 x 10⁻³ (µM) | [8] |

| Compound 19 | A. niger | 2.40 x 10⁻³ (µM) | [8] |

| Compound 24 | E. coli | 1.40 x 10⁻³ (µM) | [8] |

| General Derivatives | E. faecalis | 64 | [9] |

Table 3: Monoamine Oxidase (MAO) Inhibition by Benzoxazole Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Compound 1d | MAO-B | 0.0023 | [10] |

| Compound 2e | MAO-B | 0.0033 | [10] |

| Compound 2c | MAO-A | 0.670 | [10] |

| Compound 2e | MAO-A | 0.592 | [10] |

| Compound 10b (benzoxazole) | MAO-B | 0.049 | [11] |

Experimental Protocols

Detailed methodologies for the synthesis of benzoxazole derivatives and key biological assays are crucial for reproducibility and further development.

Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid.

Materials:

-

2-Aminophenol

-

Carboxylic acid

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Anhydrous solvent (e.g., toluene, xylene)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

To a solution of 2-aminophenol (1 equivalent) in a suitable high-boiling point solvent, add the desired carboxylic acid (1.1 equivalents).

-

Add polyphosphoric acid (or another catalyst) to the mixture.

-

Heat the reaction mixture to reflux (typically 120-150°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Benzoxazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the benzoxazole test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Benzoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic or antifungal agent as a positive control

-

Microbial inoculum adjusted to a 0.5 McFarland standard

Procedure:

-

Dispense the sterile broth into the wells of a 96-well plate.

-

Create a serial two-fold dilution of the benzoxazole test compounds across the wells of the plate.

-

Prepare a standardized microbial inoculum and add it to each well (except for the sterility control wells).

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the benzoxazole scaffold in medicinal chemistry.

Caption: General workflow for benzoxazole-based drug discovery.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Caption: Mechanism of action of benzoxazole-based PARP inhibitors.

Conclusion

The benzoxazole scaffold continues to be a cornerstone in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, coupled with well-established synthetic routes, ensures its continued relevance in the quest for new and effective treatments for a wide range of diseases. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the significant potential of benzoxazole derivatives and encouraging further exploration of this privileged scaffold. The provided data, protocols, and pathway diagrams serve as a valuable resource to facilitate ongoing and future research in this exciting field.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

5-Methylbenzoxazole: A Versatile Scaffold in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methylbenzoxazole is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly as a versatile building block for the construction of complex molecular architectures. Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms impart unique electronic properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the synthesis, spectroscopic characterization, and synthetic applications of this compound, with a focus on its role in the preparation of biologically active molecules.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 40 to 47 °C.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Melting Point | 40-47 °C | [1] |

| Boiling Point | 96 °C at 15 mmHg | [2] |

| Density | 1.1475 g/cm³ (estimate) | [2] |

| Flash Point | 87.8 °C (closed cup) | [1] |

| Appearance | White to green to brown solid | [2] |

| Solubility | Soluble in Methanol | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the cyclocondensation of 2-amino-4-methylphenol with a suitable one-carbon synthon, such as triethyl orthoformate.

dot

References

An In-depth Technical Guide to the Fluorescent Properties of 5-Methylbenzoxazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of 5-Methylbenzoxazole and its analogs. It is designed to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development, offering insights into the synthesis, photophysical characteristics, and potential applications of this important class of heterocyclic compounds.

Introduction to Benzoxazoles

Benzoxazoles are a significant class of heterocyclic compounds featuring a fused benzene and oxazole ring system. Their rigid, planar structure and extended π-conjugation often give rise to intrinsic fluorescence, making them attractive scaffolds for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacologically active agents. The substituent at the 2-position and modifications on the benzo ring can significantly modulate the photophysical and biological properties of the benzoxazole core.

This compound, with a methyl group at the 5-position, serves as a key building block for a variety of derivatives. Its analogs, particularly those with aryl or other functional groups at the 2-position, have been the subject of extensive research due to their diverse and tunable fluorescent properties. This guide will delve into the synthesis, detailed photophysical data, and experimental methodologies related to this compound and its key analogs.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several established methods. The most common approach involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.

General Synthesis of this compound

A widely used method for the synthesis of this compound involves the reaction of 2-amino-4-methylphenol with triethyl orthoformate in the presence of an acid catalyst.[1]

Experimental Protocol:

-

Combine triethyl orthoformate (1.1 mmol) and 2-amino-4-methylphenol (1 mmol) in a reaction flask.

-

Add a catalytic amount of p-toluenesulfonic acid (1 mol%).

-

Stir the reaction mixture at 80-90 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with chloroform (10 mL).

-

Remove the catalyst by filtration.

-

Purify the crude product by column chromatography to obtain this compound.[1]

Synthesis of 2-Aryl-5-Methylbenzoxazoles

The introduction of an aryl group at the 2-position is a common strategy to modulate the fluorescent properties of the benzoxazole core. One prevalent method is the condensation of 2-amino-4-methylphenol with a substituted benzaldehyde.

Experimental Protocol:

-

In a reaction vessel, combine the desired substituted benzaldehyde (1.1 mmol), 2-amino-4-methylphenol (1.0 mmol), and a suitable catalyst such as fly-ash (0.5 g) in toluene (20 mL).[2]

-

Stir the mixture at 111 °C under a nitrogen atmosphere.

-

Monitor the reaction for the disappearance of the starting materials using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a hyflow bed and wash with ethyl acetate to remove the catalyst.

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/hexane, 1:9) or recrystallization from ethanol to yield the pure 2-aryl-5-methylbenzoxazole.[2]

Photophysical Properties

The fluorescent properties of this compound and its analogs are highly dependent on their molecular structure, particularly the nature of the substituent at the 2-position, and the solvent environment. Generally, these compounds exhibit absorption in the UV region and emission in the blue to green part of the visible spectrum.

Data Summary

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |

| 2-(2'-(fluorosulfato)phenyl)benzoxazole (ortho) | Acetonitrile | 329 | 350 | - | - | [3] |

| 2-(3'-(fluorosulfato)phenyl)benzoxazole (meta) | Acetonitrile | 329 | 350 | - | - | [3] |

| 2-(4'-(fluorosulfato)phenyl)benzoxazole (para) | Acetonitrile | 329 | 350 | 0.64 | - | [3] |

| 2-(2'-hydroxyphenyl)benzoxazole (ortho) | PBS | - | 359 | - | - | [3] |

| 2-(3'-hydroxyphenyl)benzoxazole (meta) | PBS | - | 363 | - | - | [3] |

| 2-(2'-(fluorosulfato)phenyl)benzoxazole (ortho) | PBS | - | 495 | - | - | [3] |

Data for this compound and its simple analogs is currently limited in published literature.

Experimental Protocols for Photophysical Characterization

Accurate determination of the fluorescent properties of these compounds requires standardized experimental protocols.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

-

Standard Selection: Choose a standard with a known quantum yield and an emission range similar to the sample.

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculation: The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_x and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly accurate method for its determination.

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive single-photon detector.

-

Sample Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The detector records the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the number of photons versus arrival time is constructed, representing the fluorescence decay curve.

-

-

Data Analysis:

-

Measure the instrument response function (IRF) using a scattering solution.

-

The measured fluorescence decay is a convolution of the true decay and the IRF.

-

Deconvolute the IRF from the measured decay and fit the resulting curve to an exponential decay model to extract the fluorescence lifetime(s).

-

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of fluorescent benzoxazole analogs.

Caption: Experimental workflow for synthesis and photophysical characterization.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the chemical structure of benzoxazole analogs and their resulting fluorescent properties.

Caption: Influence of structure and environment on fluorescent properties.

Conclusion

This compound and its analogs represent a versatile class of fluorophores with tunable photophysical properties. Their synthesis is generally straightforward, allowing for the systematic modification of their structure to achieve desired fluorescent characteristics. While the available quantitative data for simple this compound analogs is currently limited, the established methodologies for their synthesis and photophysical characterization provide a solid foundation for future research. This guide serves as a starting point for scientists and researchers to explore the potential of these compounds in various applications, from the development of novel fluorescent probes for biological imaging to the design of advanced materials for optoelectronic devices. Further systematic studies on the structure-property relationships of a broader range of this compound analogs are warranted to fully unlock their potential.

References

A Comprehensive Technical Review of Naturally Occurring Benzoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring benzoxazole compounds represent a structurally diverse class of heterocyclic molecules with a wide array of significant biological activities. Comprising a benzene ring fused to an oxazole ring, this privileged scaffold is found in various natural sources, including marine organisms, terrestrial plants, and microorganisms. The inherent bioactivity of these compounds has garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive review of naturally occurring benzoxazole compounds, detailing their sources, biological activities, mechanisms of action, and the experimental protocols utilized in their study. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their complex interactions.

Naturally Occurring Benzoxazole Compounds: A Tabular Summary

A diverse range of benzoxazole compounds has been isolated from natural sources. The following tables summarize these compounds, their origins, and their reported biological activities with quantitative data where available.

Table 1: Benzoxazole Alkaloids from Marine and Microbial Sources

| Compound Name | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | References |

| Calcimycin (A-23187) | Streptomyces chartreusensis | Antibiotic, Calcium Ionophore, Induces Apoptosis and Autophagy | MIC: Weak activity against Gram-positive bacteria. Induces apoptosis in various cancer cell lines. | [1][2] |

| UK-1 | Streptomyces sp. 517-02 | Anticancer, Topoisomerase II Inhibitor | IC₅₀: as low as 20 nM against leukemia, lymphoma, and certain solid tumor-derived cell lines. | |

| Boxazomycin B | Streptomyces sp. | Anticancer | - | |

| Microechmycin A-E | Micromonospora sp. SCSIO 07395 | Antibacterial | - |

Table 2: Benzoxazole Compounds from Plant Sources

| Compound Name | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | References |

| - | - | - | - | - |

| - | - | - | - | - |

(Data for plant-derived benzoxazoles is currently being compiled and will be added in a future update.)

Key Biological Activities and Mechanisms of Action

Naturally occurring benzoxazole compounds exhibit a broad spectrum of pharmacological effects, with anticancer and antimicrobial activities being the most prominent.

Anticancer Activity

A significant number of naturally occurring benzoxazoles have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

UK-1: A Potent Topoisomerase II Inhibitor

UK-1, a bis-benzoxazole isolated from a Streptomyces species, exhibits remarkable anticancer activity with IC₅₀ values in the nanomolar range. Its primary mechanism of action involves the inhibition of human topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, UK-1 induces DNA double-strand breaks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is dependent on the presence of magnesium ions.

Calcimycin (A-23187): A Calcium Ionophore Inducing Apoptosis and Autophagy

Calcimycin, another metabolite from Streptomyces, acts as a mobile ion-carrier for divalent cations, most notably calcium (Ca²⁺)[1][2]. By increasing the intracellular concentration of Ca²⁺, Calcimycin disrupts cellular homeostasis and triggers multiple signaling cascades that culminate in programmed cell death.[1]

-

Apoptosis Induction: The influx of Ca²⁺ activates various downstream effectors, including the p38 MAPK pathway, leading to the activation of the apoptotic cascade.[3]

-

Autophagy Induction: Calcimycin-mediated increases in intracellular Ca²⁺ also stimulate autophagy, a cellular self-degradation process. This is achieved in part through the activation of the P2RX7 purinergic receptor.[4]

Antimicrobial Activity

Several naturally occurring benzoxazoles have shown promising activity against a range of microbial pathogens.

Calcimycin (A-23187): Activity Against Gram-Positive Bacteria

In addition to its anticancer properties, Calcimycin exhibits weak antibiotic activity against Gram-positive bacteria[1]. Its ability to disrupt ion gradients across the bacterial cell membrane is believed to contribute to its antimicrobial effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of naturally occurring benzoxazole compounds.

Isolation and Purification of Natural Benzoxazoles

The isolation of benzoxazole compounds from their natural sources typically involves a series of extraction and chromatographic techniques. The following is a general workflow:

General workflow for the isolation and purification of natural benzoxazoles.

Protocol 1: General Procedure for Isolation from Streptomyces

-

Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract.

-

Fractionation: Subject the crude extract to solvent-solvent partitioning or column chromatography on silica gel to separate the components based on polarity.

-

Purification: Further purify the fractions containing the benzoxazole compounds using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their chemical structures.

Biological Activity Assays

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the benzoxazole compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.[5][6][7]

Workflow for the MTT cytotoxicity assay.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the benzoxazole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Signaling Pathways Modulated by Naturally Occurring Benzoxazoles

Understanding the molecular pathways affected by these compounds is crucial for their development as therapeutic agents.

UK-1 and the Topoisomerase II-Dependent G2 Checkpoint

UK-1's inhibition of topoisomerase II triggers a cellular response known as the G2 checkpoint. This checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis. The pathway involves the activation of sensor kinases like ATM and ATR, which in turn activate a cascade of downstream proteins that ultimately halt the cell cycle.

Topoisomerase II inhibition by UK-1 leading to G2 checkpoint activation.

Calcimycin-Induced Calcium Signaling in Apoptosis and Autophagy

The primary mechanism of Calcimycin involves the disruption of intracellular calcium homeostasis. The resulting increase in cytosolic Ca²⁺ acts as a second messenger, initiating distinct signaling pathways for apoptosis and autophagy.

Calcium signaling pathways induced by Calcimycin leading to apoptosis and autophagy.

Conclusion

Naturally occurring benzoxazole compounds are a rich source of bioactive molecules with significant potential for the development of new therapeutic agents. Their diverse structures and mechanisms of action, particularly in the areas of cancer and infectious diseases, make them compelling targets for further research. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their sources, biological activities, and the experimental methodologies used to study them. The provided tables and diagrams serve as a valuable resource for researchers in the field, facilitating a deeper understanding and stimulating further investigation into this promising class of natural products. As our ability to explore natural biodiversity expands and our understanding of cellular signaling deepens, the discovery and development of new and even more potent benzoxazole-based drugs is a promising frontier in medicine.

References

- 1. A topoisomerase II-dependent G2 cycle checkpoint in mammalian cells/ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Benzoxazole Alkaloids: Occurrence, Chemistry, and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 9. scilit.com [scilit.com]

Methodological & Application

Synthesis of 5-Methylbenzoxazole: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-methylbenzoxazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development. The described method details the efficient cyclocondensation of 2-amino-4-methylphenol with triethyl orthoformate.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules, exhibiting a wide range of biological activities. The 5-methyl-substituted benzoxazole scaffold is a key building block in the synthesis of various pharmaceutical agents and functional materials. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed reaction of 2-amino-4-methylphenol with triethyl orthoformate. The reaction proceeds via an initial formation of an intermediate which then undergoes intramolecular cyclization to form the stable aromatic benzoxazole ring, with ethanol and ethyl formate as byproducts.

Reaction:

2-Amino-4-methylphenol + Triethyl orthoformate → this compound + Ethanol + Ethyl formate

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Amino-4-methylphenol | 1.0 mmol | [1] |

| Triethyl orthoformate | 1.1 mmol | [1] |

| p-Toluenesulfonic acid (catalyst) | 1 mol% | [1] |

| Reaction Conditions | ||

| Temperature | 80-90 °C | [1] |

| Product Information | ||

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| Appearance | Yellow to brown crystalline solid | [1] |

| Melting Point | 41-44 °C | |

| Boiling Point | 96 °C / 15 mmHg |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

2-Amino-4-methylphenol (o-amino-p-toluol)

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (TSA)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-methylphenol (1.0 mmol) and triethyl orthoformate (1.1 mmol).

-

Catalyst Addition: To the stirred mixture, add p-toluenesulfonic acid (1 mol%) as the catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane).

-

Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with chloroform (10 mL).

-

Catalyst Removal: Remove the catalyst by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.[1]

Visualizations